molecular formula C11H10O2 B12934289 1,4-Dihydro-1,4-methano-5,8-naphthalenediol CAS No. 3090-47-9

1,4-Dihydro-1,4-methano-5,8-naphthalenediol

Cat. No.: B12934289
CAS No.: 3090-47-9
M. Wt: 174.20 g/mol
InChI Key: PQZMLJBZPCMYDX-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,4-methano-5,8-naphthalenediol is a chemical compound with the molecular formula C11H10O2 It is known for its unique structure, which includes a naphthalene core with additional methano and dihydro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,4-methano-5,8-naphthalenediol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the naphthalene core. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-methano-5,8-naphthalenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dihydro-1,4-methano-5,8-naphthalenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-methano-5,8-naphthalenediol involves its ability to undergo various chemical transformations. For example, its oxidation to 1,4-naphthoquinone involves the transfer of electrons, which can interact with biological molecules and pathways. The compound’s unique structure allows it to participate in specific reactions that target molecular pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-1,4-methano-5,8-naphthalenediol is unique due to its methano group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZMLJBZPCMYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3=C(C=CC(=C23)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883949
Record name 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3090-47-9
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3090-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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